methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a phenylacetyl group attached to the pyrrole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with histone deacetylase 8 , which plays a crucial role in the regulation of gene expression.
Mode of Action
It can be inferred that, like other similar compounds, it may interact with its target to induce changes that affect the function of the target .
Biochemical Pathways
Related compounds have been shown to be involved in the metabolism of dietary phenylalanine into phenylacetic acid, which is critical in the production of phenylacetylglutamine , a metabolite linked to atherosclerotic cardiovascular disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate typically involves the reaction of phenylacetyl chloride with a pyrrole derivative. One common method involves the use of Meldrum’s acid as an intermediate. The reaction proceeds as follows :
Preparation of Acyl Meldrum’s Acid: Meldrum’s acid is reacted with phenylacetyl chloride in the presence of anhydrous pyridine and dichloromethane. The reaction mixture is stirred at 0°C and then at room temperature to yield acyl Meldrum’s acid.
Formation of Methyl Ester: The acyl Meldrum’s acid is then refluxed in anhydrous methanol to form methyl phenylacetylacetate.
Cyclization: The methyl phenylacetylacetate undergoes cyclization with a suitable pyrrole derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate: Another compound with a phenylacetyl group, known for its anti-inflammatory and anticancer properties.
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide: Shares a similar pyrrole structure and is studied for its potential therapeutic effects.
Uniqueness
Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-8-11(9-15-12)13(16)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNOHZUYPLJTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824404 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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